5-fluoro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine
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Overview
Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole derivatives has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . For instance, Nandha et al. synthesized a similar compound, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole, and evaluated it for anti-tubercular activity .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .Scientific Research Applications
Therapeutic Potential
Imidazole, a core component of this compound, has a broad range of chemical and biological properties . It is a key component in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anti-Tubercular Activity
The compound has been evaluated for anti-tubercular activity against Mycobacterium tuberculosis . This suggests potential use in the treatment of tuberculosis.
Inactivation of CYP2D6
The compound has been found to cause a time- and NADPH-dependent loss of CYP2D6 activity . This suggests potential use in the regulation of CYP2D6, a key enzyme involved in drug metabolism.
Synthesis of Heterocyclic Compounds
The compound can be used in the synthesis of heterocyclic compounds . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Dye Stuff and Sanitizers
The compound can be used in the production of dyestuff and sanitizers . This suggests potential industrial applications.
Corrosion Inhibitors and Antioxidants
The compound can also be used in the production of corrosion inhibitors and antioxidants . This suggests potential use in the protection of materials from corrosion and oxidative damage.
Copolymer Synthesis
The compound can be used in copolymer synthesis . This suggests potential use in the production of copolymers, which have a wide range of applications in various industries.
Antiproliferative and Antiviral Activity
Pyrimidine-derived indole ribonucleosides, similar to the compound , have been synthesized and tested for in vitro antiproliferative (against various cancer cell lines) and antiviral activity (against Dengue virus and Hepatitis C virus) . This suggests potential use in the treatment of various cancers and viral infections.
Mechanism of Action
Target of Action
The compound “5-fluoro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine” is a derivative of imidazole . Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.
Result of Action
Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound may have various molecular and cellular effects depending on its specific targets and mode of action.
Future Directions
properties
IUPAC Name |
5-fluoro-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN6/c1-17-3-2-14-12(17)19-6-4-18(5-7-19)11-15-8-10(13)9-16-11/h2-3,8-9H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQNCPKSAIFQRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)pyrimidine |
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